![molecular formula C22H18ClN5OS2 B5597690 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5597690.png)

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step chemical processes, starting from basic precursors to the final heterocyclic structure. For instance, compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized through a series of reactions, including cyclization and aminomethylation, leading to various derivatives with significant bioactivity (Bekircan, Ülker, & Menteşe, 2015). This process showcases the complex synthesis pathways that can be tailored to produce specific heterocyclic compounds with desired chemical properties.

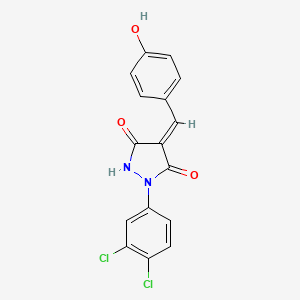

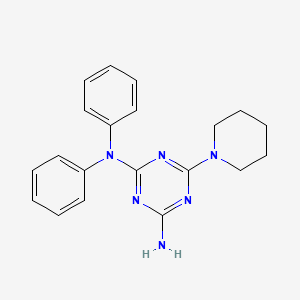

Molecular Structure Analysis

The molecular structure of heterocyclic compounds, including our compound of interest, is characterized by the presence of a triazole ring, a common feature in this class of chemicals. The crystal structure analysis and spectroscopic characterization (such as IR, 1H NMR, 13C NMR) provide insights into the molecular geometry, confirming the presence of specific functional groups and the overall molecular conformation. Studies on similar compounds have revealed intricate details about their crystal structures and molecular conformations, shedding light on how structural variations can affect their chemical behavior (Purandara et al., 2019).

Chemical Reactions and Properties

Heterocyclic compounds, including the one , participate in various chemical reactions, contributing to their diverse chemical properties. The reactivity is often influenced by the presence of the triazole ring and the substituent groups attached to it. For instance, reactions involving the formation of Schiff bases, cyclization, and aminomethylation are common, leading to the creation of compounds with potential inhibitory activities against enzymes like lipase and α-glucosidase (Bekircan, Ülker, & Menteşe, 2015).

Aplicaciones Científicas De Investigación

Molecular-Level Understanding of Inhibition Efficiency

Compounds containing methylthiophenyl moiety, similar to the structure of interest, have been demonstrated to substantially inhibit the corrosion of zinc in acidic medium. The relationship between their molecular structures and inhibition efficiencies has been a subject of research, suggesting that the thiophenyl group's strategic positioning in molecules alters their activity. This has implications for the development of corrosion inhibitors with high efficiency, highlighting the chemical's potential applications in industrial and engineering contexts (Gece & Bilgiç, 2012).

Antimicrobial and Enzyme Inhibition Properties

Research has explored the use of similar triazole derivatives as starting compounds for synthesizing novel heterocyclic compounds. These compounds have demonstrated significant inhibition against lipase and α-glucosidase enzymes, suggesting potential applications in medicinal chemistry and pharmaceuticals for treating diseases associated with these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Anticancer Potential

A study on 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety, closely related to the compound , has shown significant cytotoxicity against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. This research suggests that such compounds could have potential applications in cancer therapy, particularly in targeting and inhibiting the growth of cancer spheroids (Šermukšnytė et al., 2022).

Design and Synthesis for Antimicrobial Activity

Novel derivatives, including those similar in structure to the compound of interest, have been synthesized and shown to exhibit moderate to good antimicrobial activity against various bacterial strains. This highlights the potential use of such compounds in developing new antimicrobial agents, contributing to the ongoing fight against drug-resistant bacteria (Saeed & Mumtaz, 2017).

Propiedades

IUPAC Name |

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5OS2/c1-15-11-12-30-19(15)13-24-25-20(29)14-31-22-27-26-21(16-7-9-17(23)10-8-16)28(22)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,29)/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLOUGNNIQPWTD-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5597613.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5597621.png)

![4-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methyl-5-propylpyrimidine](/img/structure/B5597626.png)

![N,6-dimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5597631.png)

![2-(3-methoxypropyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597639.png)

![5-isopropyl-3-{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5597643.png)

![ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5597666.png)

![2-amino-3-ethyl-N-[2-(3-methyl-2-thienyl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5597680.png)

![N-[2-(4-propionyl-1-piperazinyl)ethyl]propanamide](/img/structure/B5597684.png)

![methyl {[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5597705.png)

![1-benzyl-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5597713.png)

![(1S*,5R*)-6-(2-pyridinylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597721.png)